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Compound Name: (tert-Butyldimethylsilyl)acetylene

Cat. No.: B008983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(tert-Butyldimethylsilyl)acetylene, commonly abbreviated as TBDMS-acetylene, is a versatile

and widely used reagent in modern organic synthesis. Its IUPAC name is tert-butyl-ethynyl-

dimethylsilane. This organosilicon compound serves as a crucial building block and a

protecting group for the terminal acetylene functionality. The bulky tert-butyldimethylsilyl

(TBDMS) group imparts several advantageous properties, including increased stability,

enhanced solubility in organic solvents, and the ability to direct reactions with high selectivity.

This guide provides a comprehensive overview of TBDMS-acetylene, including its properties,

synthesis, key reactions, and applications in drug development.

Chemical and Physical Properties
The physical and chemical properties of TBDMS-acetylene are summarized in the table below,

providing a quick reference for experimental design and execution.[1][2]
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Property Value

IUPAC Name tert-butyl-ethynyl-dimethylsilane

Synonyms
TBDMS-acetylene, Ethynyl-tert-

butyldimethylsilane

CAS Number 86318-61-8

Molecular Formula C₈H₁₆Si

Molecular Weight 140.30 g/mol

Appearance Clear, colorless liquid

Boiling Point 116-117 °C

Density 0.751 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.451

Flash Point 6 °C (42.8 °F)

Experimental Protocols
Detailed methodologies for the synthesis of TBDMS-acetylene and its subsequent use in

common synthetic transformations are provided below.

Synthesis of (tert-Butyldimethylsilyl)acetylene
A standard method for the preparation of TBDMS-acetylene involves the reaction of a Grignard

reagent with acetylene, followed by quenching with tert-butyldimethylsilyl chloride.

Materials:

Magnesium turnings

Ethyl bromide

Dry tetrahydrofuran (THF)

Acetylene gas
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tert-Butyldimethylsilyl chloride (TBDMS-Cl)

Anhydrous diethyl ether

Procedure:

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place

magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a

solution of ethyl bromide (1.2 eq) in dry THF dropwise via the dropping funnel to initiate the

Grignard reaction. Once the reaction starts, add the remaining ethyl bromide solution at a

rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an

additional 30 minutes to ensure complete formation of the Grignard reagent.

Formation of Ethynylmagnesium Bromide: Cool the Grignard solution to 0 °C in an ice bath.

Bubble dry acetylene gas through the solution for 1-2 hours. The precipitation of a white solid

indicates the formation of ethynylmagnesium bromide.

Silylation: To the suspension of ethynylmagnesium bromide, add a solution of tert-

butyldimethylsilyl chloride (1.0 eq) in dry THF dropwise at 0 °C. After the addition, allow the

reaction mixture to warm to room temperature and stir overnight.

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter

the solution and concentrate under reduced pressure. Purify the crude product by distillation

to afford pure (tert-butyldimethylsilyl)acetylene.

Sonogashira Coupling using TBDMS-acetylene
The Sonogashira coupling is a powerful cross-coupling reaction to form a C(sp)-C(sp²) bond

between a terminal alkyne and an aryl or vinyl halide.

Materials:

Aryl halide (e.g., iodobenzene, 1.0 eq)
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(tert-Butyldimethylsilyl)acetylene (1.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)

Copper(I) iodide (CuI, 0.04 eq)

Triethylamine (Et₃N)

Dry, degassed solvent (e.g., THF or DMF)

Procedure:

To a Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the dry, degassed solvent and triethylamine.

Add (tert-butyldimethylsilyl)acetylene via syringe.

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by

thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

celite to remove the catalyst.

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

Concentrate the organic layer under reduced pressure and purify the residue by column

chromatography on silica gel to yield the TBDMS-protected aryl acetylene.[3][4]

Deprotection of the TBDMS Group
The TBDMS group can be readily removed to regenerate the terminal alkyne using a fluoride

source, most commonly tetrabutylammonium fluoride (TBAF).

Materials:

TBDMS-protected alkyne (1.0 eq)
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Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.1 eq)

Tetrahydrofuran (THF)

Dichloromethane

Water

Procedure:

Dissolve the TBDMS-protected alkyne in THF in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add the TBAF solution dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the

reaction by TLC.

Once the reaction is complete, quench by adding water.

Extract the mixture with dichloromethane.

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography to afford the deprotected terminal alkyne.[1][2][5][6]

Applications in Drug Development
The use of TBDMS-acetylene is prevalent in the synthesis of complex molecules, including

active pharmaceutical ingredients (APIs). The TBDMS group serves as a robust protecting

group for the terminal alkyne, which is a common functional group in many biologically active

compounds. This protection allows for selective transformations at other parts of the molecule

without affecting the alkyne.

One notable example is in the synthesis of nucleoside analogues, which are a cornerstone of

antiviral and anticancer therapies. The introduction of an ethynyl group at specific positions of
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the nucleoside can significantly enhance its biological activity. TBDMS-acetylene provides a

convenient way to install this functionality, with the TBDMS group being removed in a later

synthetic step.

While not directly used in the final API, silylacetylenes are key intermediates in the synthesis of

various drugs. For instance, the synthesis of some non-nucleoside reverse transcriptase

inhibitors (NNRTIs) for the treatment of HIV involves the coupling of a heterocyclic core with a

side chain containing an acetylene. The use of a protected acetylene like TBDMS-acetylene

ensures the success of these coupling reactions.

Synthetic Workflow Visualization
The following diagram illustrates a typical synthetic workflow involving TBDMS-acetylene,

showcasing its role in a protection-coupling-deprotection sequence.
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Caption: A typical synthetic workflow using TBDMS-acetylene.

This workflow highlights the strategic use of TBDMS-acetylene to first protect the reactive

terminal alkyne, enabling a subsequent selective carbon-carbon bond formation via

Sonogashira coupling. The final deprotection step then unmasks the terminal alkyne for further

functionalization or as the final desired product. This sequence is a common strategy in the

synthesis of complex organic molecules in the pharmaceutical industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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